4-Iodooxolan-3-ol
Description
4-Iodooxolan-3-ol (IUPAC name: this compound) is a five-membered cyclic ether derivative with a hydroxyl group at position 3 and an iodine atom at position 4 of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₄H₇IO₂, and its molecular weight is 214.00 g/mol.
Properties
IUPAC Name |
4-iodooxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUWUEVQPIRRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodooxolan-3-ol typically involves the iodination of oxolan-3-ol. One common method is the reaction of oxolan-3-ol with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst like silver nitrate to facilitate the iodination process. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Iodooxolan-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding oxolan-3-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include azidooxolan, cyanooxolan, and other substituted oxolanes.
Oxidation Reactions: Products include oxolan-3-one and oxolan-3-al.
Reduction Reactions: The major product is oxolan-3-ol.
Scientific Research Applications
4-Iodooxolan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Iodooxolan-3-ol depends on its application. In biological systems, it may interact with cellular components through its iodine atom, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular features of 4-iodooxolan-3-ol and its analogs:
Structural and Functional Analysis
Substituent Position and Electronic Effects this compound features iodine directly on the ring (C4), creating a strong electron-withdrawing effect that polarizes the cyclic ether. This may enhance its susceptibility to nucleophilic substitution at C4 . In 5-(iodomethyl)oxolan-3-ol, the iodine is on a methyl branch at C5. 4-(3-Hydroxyphenyl)oxolan-3-ol introduces aromaticity and conjugation via the phenyl group, which could stabilize the molecule through resonance. The hydroxyl on the phenyl adds hydrogen-bonding capacity, increasing solubility in polar solvents compared to iodinated analogs .
Functional Group Variations 5-(3-Iodopropyl)oxolan-2-one replaces the hydroxyl group with a ketone (C2), altering polarity and reactivity. The ketone’s electrophilic nature may facilitate condensation reactions, unlike the nucleophilic hydroxyl in this compound . [5-(Iodomethyl)oxolan-3-yl]methanol contains two hydroxyl groups, enhancing hydrophilicity and hydrogen-bonding interactions. This contrasts with this compound’s single hydroxyl, which may limit solubility in aqueous media .
Molecular Weight and Physicochemical Properties Heavier analogs like 5-(3-iodopropyl)oxolan-2-one (266.08 g/mol) have higher molecular weights due to extended alkyl chains, likely increasing boiling points and lipophilicity.
Biological Activity
4-Iodooxolan-3-ol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C6H11I O2
- Molecular Weight: 206.06 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1(C(C(C(O)C1)I)O)O
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The iodine atom enhances its electrophilic properties, making it a potential substrate for nucleophilic attack, which can lead to the formation of covalent bonds with biomolecules such as proteins and nucleic acids.
Interaction with Biological Targets
- Antiviral Activity:
- Anticancer Potential:
In Vitro Studies
In vitro studies have shown that this compound exhibits significant biological activity:
- Antiviral Efficacy:
- Cytotoxicity:
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Antiviral Properties:
- Case Study on Cancer Treatment:
Comparative Analysis
| Compound | Molecular Weight | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| This compound | 206.06 g/mol | Yes | Yes |
| Modified Nucleosides | Varies | Yes | Limited |
| Other Oxolane Derivatives | Varies | Limited | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
